molecular formula C13H18N2O2S B3387234 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine CAS No. 794582-39-1

1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine

Cat. No.: B3387234
CAS No.: 794582-39-1
M. Wt: 266.36 g/mol
InChI Key: XPBFJJXSHATUKG-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine is a chemical compound with the molecular formula C13H18N2O2S and a molecular weight of 266.36 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an indene moiety and a piperazine ring, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine typically involves the reaction of 2,3-dihydro-1H-indene-5-sulfonyl chloride with piperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind directly to the NLRP3 protein, blocking the assembly and activation of the NLRP3 inflammasome, thereby inhibiting cell pyroptosis . This mechanism is of particular interest in the study of inflammatory diseases and cancer.

Comparison with Similar Compounds

1-(2,3-dihydro-1H-indene-5-sulfonyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the indene and piperazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-18(17,15-8-6-14-7-9-15)13-5-4-11-2-1-3-12(11)10-13/h4-5,10,14H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBFJJXSHATUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233097
Record name 1-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57263256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

794582-39-1
Record name 1-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794582-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,3-Dihydro-1H-inden-5-yl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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